molecular formula C13H21NO4 B8013775 Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B8013775
M. Wt: 255.31 g/mol
InChI Key: SBCINECNFPBIMS-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-3-oxa-9-azabicyclo[331]nonane-9-carboxylate is a complex organic compound with the molecular formula C12H19NO4 It is characterized by a bicyclic structure that includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-formyl-3-oxa-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.

Major Products Formed

    Oxidation: Tert-butyl 7-carboxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.

    Reduction: Tert-butyl 7-hydroxymethyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.

    Substitution: 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylic acid.

Scientific Research Applications

Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity, which can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

    Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: Contains an amino group instead of a formyl group.

    Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate: Similar bicyclic structure with a hydroxyl group.

Uniqueness

The presence of the formyl group in tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate distinguishes it from its analogs, providing unique reactivity and potential for specific applications in synthesis and biological studies.

Properties

IUPAC Name

tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-9(6-15)5-11(14)8-17-7-10/h6,9-11H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCINECNFPBIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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